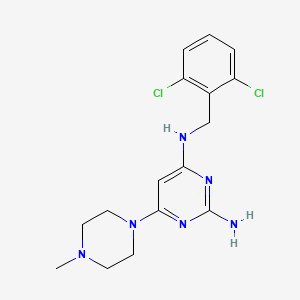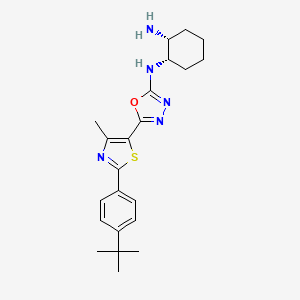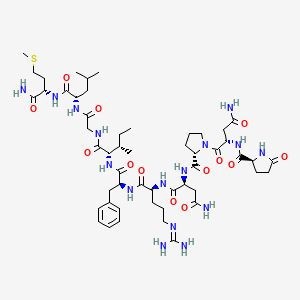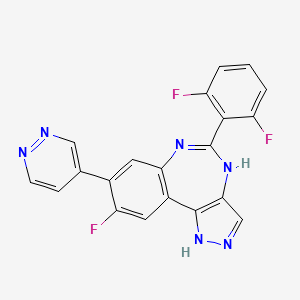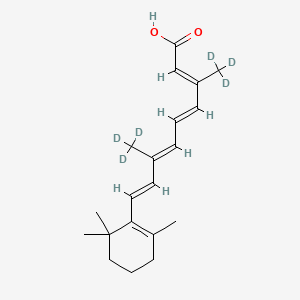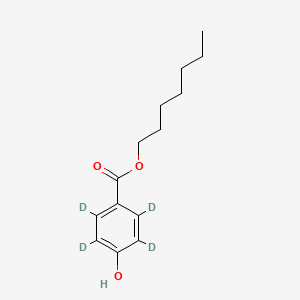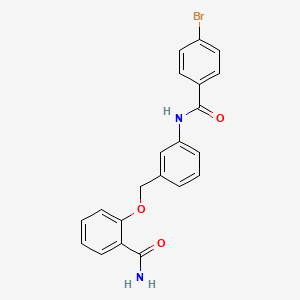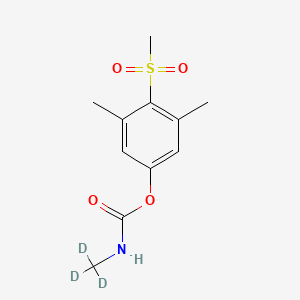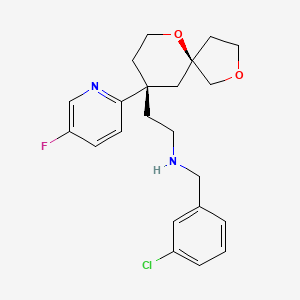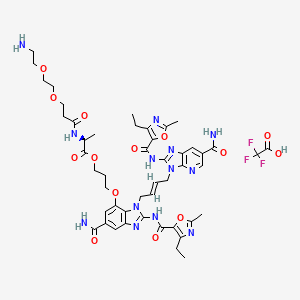
Trifloxystrobin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifloxystrobin-d3 is a deuterated analog of trifloxystrobin, a systemic fungicide belonging to the strobilurin class. Trifloxystrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trifloxystrobin-d3 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the parent compound but requires the use of deuterated starting materials. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The overall yield and purity are optimized through careful control of reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: Trifloxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Trifloxystrobin-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of trifloxystrobin in biological systems.
Medicine: Investigated for its potential effects and interactions in medical research.
Industry: Utilized in the development of new fungicides and agricultural chemicals
作用機序
Trifloxystrobin-d3, like its parent compound, exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing the production of adenosine triphosphate. This leads to the death of the fungal cells. The molecular targets and pathways involved include the cytochrome bc1 complex and associated respiratory enzymes .
類似化合物との比較
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
Comparison: Trifloxystrobin-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to other strobilurins, it offers similar broad-spectrum fungicidal activity but with the added advantage of being traceable in complex biological systems. This makes it particularly valuable in research settings .
特性
分子式 |
C20H19F3N2O4 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3 |
InChIキー |
ONCZDRURRATYFI-ZFOUPERYSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F |
正規SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


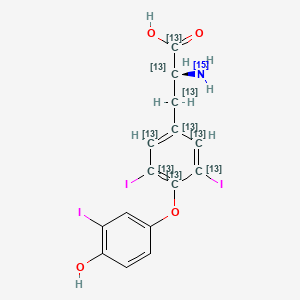
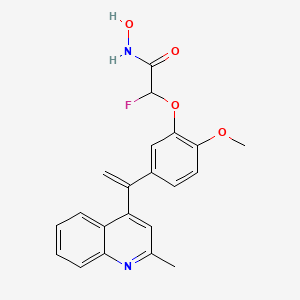
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)
